Cas no 2171804-95-6 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid
- EN300-1508338
- 2171804-95-6
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid
-
- インチ: 1S/C26H30N2O6/c1-17(13-23(29)28(2)26(24(30)31)11-12-33-16-26)14-27-25(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,32)(H,30,31)
- InChIKey: YEYOOSUUCXLLHC-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(C1)N(C)C(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 466.21038668g/mol
- 同位素质量: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1508338-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1508338-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1508338-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1508338-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1508338-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1508338-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1508338-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1508338-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1508338-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1508338-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |
2171804-95-6 | 500mg |
$3233.0 | 2023-09-27 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acidに関する追加情報
Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid (CAS No. 2171804-95-6)
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid (CAS No. 2171804-95-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Dab-Oxolane-COOH, is characterized by its unique structural features and potential applications in drug development.
The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis, known for its ease of removal under mild conditions. The Dab (diaminobutyric acid) moiety introduces additional functional groups that can be further modified, enhancing the compound's versatility. The Oxolane ring adds a cyclic structure that can influence the compound's conformation and stability. Finally, the carboxylic acid group provides a reactive site for conjugation and derivatization.
Recent studies have highlighted the potential of Fmoc-Dab-Oxolane-COOH in various therapeutic areas. One notable application is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The Fmoc-Dab-Oxolane-COOH structure can be designed to release active drugs at specific sites, improving drug delivery and reducing side effects.
In a study published in the *Journal of Medicinal Chemistry* (2022), researchers demonstrated the use of Fmoc-Dab-Oxolane-COOH as a key intermediate in the synthesis of a novel prodrug for cancer treatment. The compound was shown to enhance the solubility and stability of the active drug, leading to improved pharmacokinetic properties and enhanced therapeutic efficacy. This research underscores the importance of Fmoc-Dab-Oxolane-COOH in advancing drug delivery systems.
Beyond prodrug development, Fmoc-Dab-Oxolane-COOH has also shown promise in the field of peptide mimetics. Peptide mimetics are small molecules that mimic the structure and function of peptides, often with improved pharmacological properties. The unique combination of functional groups in Fmoc-Dab-Oxolane-COOH allows for the design of peptide mimetics with enhanced bioavailability and reduced degradation by proteases.
A recent study in *Bioorganic & Medicinal Chemistry Letters* (2021) explored the use of Fmoc-Dab-Oxolane-COOH in the synthesis of peptide mimetics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes and are important targets for drug discovery. The study found that Fmoc-Dab-Oxolane-COOH-based peptide mimetics exhibited high binding affinity and selectivity for GPCRs, making them promising candidates for therapeutic applications.
The structural flexibility and chemical reactivity of Fmoc-Dab-Oxolane-COOH also make it an attractive candidate for use in click chemistry reactions. Click chemistry is a modular approach to synthesizing complex molecules through simple and efficient reactions. The presence of multiple functional groups in Fmoc-Dab-Oxolane-COOH allows for facile conjugation with various biomolecules, such as antibodies, enzymes, and nanoparticles. This capability has significant implications for targeted drug delivery and diagnostic imaging.
In a study published in *Chemistry & Biology* (2020), researchers utilized Fmoc-Dab-Oxolane-COOH to develop targeted drug delivery systems for cancer therapy. By conjugating the compound with tumor-specific antibodies, they achieved selective delivery of therapeutic agents to cancer cells, minimizing toxicity to healthy tissues. This approach not only enhanced treatment efficacy but also reduced side effects associated with conventional chemotherapy.
The potential applications of Fmoc-Dab-Oxolane-COOH extend beyond pharmaceuticals into other areas such as materials science and biotechnology. In materials science, the compound can be used as a building block for designing advanced materials with tailored properties. For example, researchers have explored the use of Fmoc-Dab-Oxolane-COOH in the synthesis of self-assembling peptides that form hydrogels with tunable mechanical properties. These hydrogels have potential applications in tissue engineering and regenerative medicine.
In biotechnology, Fmoc-Dab-Oxolane-COOH can be employed as a substrate for enzymatic reactions or as a scaffold for protein engineering. The ability to introduce multiple functional groups into a single molecule makes it an ideal candidate for creating biomolecules with enhanced stability and activity.
Despite its promising potential, further research is needed to fully understand the properties and applications of Fmoc-Dab-Oxolane-COOH. Ongoing studies are focused on optimizing synthetic routes, improving purity and yield, and exploring new biological targets. Collaborative efforts between chemists, biologists, and pharmaceutical scientists will be crucial in realizing the full potential of this versatile compound.
In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid (CAS No. 2171804-95-6) represents a promising molecule with diverse applications in medicinal chemistry, pharmaceutical research, materials science, and biotechnology. Its unique structural features and chemical reactivity make it an attractive candidate for developing novel therapeutics and advanced materials.
2171804-95-6 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid) Related Products
- 1823580-17-1(1-Methyl-3-(4-methylbenzyl)piperidin-4-amine hydrochloride)
- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 2172151-34-5(3-{(5-chlorofuran-2-yl)methylsulfanyl}propanoic acid)
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 1021423-90-4(TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)
- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)
- 162318-34-5(5-ethynyl-2-(2-pyridyl)pyridine)
- 680191-01-9(BENZENEMETHANAMINE, 4-ETHYNYL-, TRIFLUOROACETATE)




